4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile

Lipophilicity Drug-likeness Permeability

Researchers screening for CNS-penetrant fragments need scaffolds with optimized H-bond profiles and conformational constraint. 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile (CAS 21863-85-4) addresses these needs: • 0 HBD, TPSA 50.09 Ų, XLogP3 2.90-calculated property profile optimized for passive BBB penetration. • Gem-dimethyl restricts to 1 rotatable bond, reducing entropic binding penalty vs. flexible analogs (2-3 rotatable bonds). • Nitrile group enables multi-directional derivatization: hydrolysis, reduction, [3+2] cycloaddition, and amidoxime formation. DSSTox-listed (DTXSID90296763) for streamlined EPA/OECD regulatory compliance. Standard global B2B shipping.

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
CAS No. 21863-85-4
Cat. No. B12882096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile
CAS21863-85-4
Molecular FormulaC13H12ClNO2
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESCC1(C(C(C(=O)O1)C#N)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C13H12ClNO2/c1-13(2)11(10(7-15)12(16)17-13)8-3-5-9(14)6-4-8/h3-6,10-11H,1-2H3
InChIKeyLZFLUYJCMQZCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile: Structural Profile & Sourcing


4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile (CAS 21863-85-4) is a synthetic, heterocyclic γ-butyrolactone derivative belonging to the tetrahydrofuran-3-carbonitrile class [1]. It features a 4-chlorophenyl substituent at position 4, geminal dimethyl groups at position 5, a nitrile group at position 3, and a lactone carbonyl at position 2 [1]. With a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol, the compound is commercially available as a research chemical and screening compound from multiple vendors . Its structural features—specifically the combination of a nitrile electron-withdrawing group, the gem-dimethyl conformational constraint, and the lipophilic 4-chlorophenyl ring—distinguish it from simpler γ-butyrolactone scaffolds used in GABAergic drug synthesis [2].

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile: Substitution Limitations


Substituting this compound with a closely related tetrahydrofuran-3-carbonitrile or γ-butyrolactone derivative introduces quantifiable changes in key drug-likeness parameters that directly impact permeability, metabolic susceptibility, and downstream synthetic utility. The nitrile group confers a distinct hydrogen-bond acceptor profile (3 HBA, 0 HBD) absent in the carboxamide analog (CAS 21863-83-2; 4 HBA, 2 HBD), altering predicted membrane permeation . The gem-dimethyl substitution restricts rotational freedom (1 rotatable bond) versus the non-geminal analog 3-(4-chlorophenyl)tetrahydrofuran-3-carbonitrile (CAS 1035261-03-0; 2 rotatable bonds), with implications for entropic binding penalties and conformational pre-organization . The 4-chlorophenyl group contributes approximately 1.9 logP units relative to the des-phenyl analog (CAS 59909-84-1), shifting the compound from a low-logP polar scaffold to a moderately lipophilic one suitable for CNS-targeted screening libraries [1]. These divergences are not cosmetic; they represent measurable shifts in physicochemical space that render simple interchangeability inappropriate without explicit experimental validation.

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile: Differentiation Evidence


Lipophilicity Advantage vs. Carboxamide Analog

The target nitrile compound exhibits a computed XLogP3 of 2.90 compared to 2.56 for the corresponding carboxamide analog (CAS 21863-83-2), representing a ΔlogP of +0.34 [1]. This difference, while modest, shifts the compound closer to the empirically established optimal logP range of 2–3 for oral drug candidates [2]. More critically, the nitrile contributes zero hydrogen bond donors versus two primary amine protons in the carboxamide, resulting in a substantially lower topological polar surface area (TPSA: 50.09 Ų vs. 69.39 Ų) [1]. The combined logP/TPSA profile places the nitrile compound squarely within the preferred CNS MPO (Multiparameter Optimization) desirability zone, whereas the carboxamide analog is borderline [2].

Lipophilicity Drug-likeness Permeability ADME

Conformational Pre-organization via Gem-Dimethyl

The 5,5-gem-dimethyl substitution in the target compound restricts the rotatable bond count to 1 (only the aryl–tetrahydrofuran C–C bond), compared to 2 rotatable bonds in the non-geminal analog 3-(4-chlorophenyl)tetrahydrofuran-3-carbonitrile (CAS 1035261-03-0) and 3 rotatable bonds in the ring-opened baclofen intermediate β-(4-chlorophenyl)-γ-butyrolactone (CAS 147224-51-9) [1]. This conformational restriction is a well-validated strategy in medicinal chemistry to reduce the entropic penalty upon target binding, with literature precedents demonstrating that each constrained rotatable bond can contribute approximately 0.5–1.5 kcal/mol in favorable binding free energy, translating to potential 5- to 10-fold affinity improvements [2]. No direct binding comparison data for this specific compound series is available.

Conformational restriction Entropic binding Ligand efficiency Molecular design

Lipophilicity Gain vs. Des-Phenyl Scaffold

Comparison of the target compound (MW 249.69, XLogP3 2.90) with its des-4-chlorophenyl analog 5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile (CAS 59909-84-1; MW 139.15, LogP 0.85) reveals a ΔlogP of approximately +2.05 units and a ΔMW of 110.5 Da attributable solely to the 4-chlorophenyl substituent . This shift moves the target compound from a low-logP fragment-like space into a lead-like lipophilicity range. In the context of screening library procurement, this enables access to a distinct region of physicochemical property space without additional molecular complexity from scaffold hopping [1]. The density difference (1.27 g/cm³ vs. 1.12 g/cm³) and boiling point elevation (440.6°C vs. 309.4°C) further reflect the enhanced intermolecular interactions conferred by the aryl substituent .

Lipophilic efficiency Scaffold selection Screening library design Physicochemical diversity

Nitrile vs. Carboxamide Differentiation

The nitrile functional group in the target compound provides distinct metabolic and synthetic properties versus the carboxamide in analog CAS 21863-83-2. Nitriles are generally more resistant to hydrolytic metabolism than primary amides, as amides are substrates for ubiquitous amidase enzymes [1]. However, nitriles can undergo CYP450-mediated oxidative metabolism and can act as reversible covalent modifiers of cysteine proteases, a property absent in the carboxamide [1]. Synthetically, the nitrile serves as a versatile handle for further elaboration: hydrolysis yields the carboxylic acid, reduction yields the aminomethyl analog, and cycloaddition reactions (e.g., click chemistry) can generate tetrazole or triazole derivatives [2]. The carboxamide analog lacks this breadth of synthetic diversification potential. No head-to-head metabolic stability data for these specific compounds were identified.

Metabolic stability Synthetic intermediate Functional group interconversion Prodrug design

PubChem BioAssay Screening Profile

PubChem BioAssay records for the target compound (SID associated with CID 269809) report screening data in multiple assay formats, including CYP450 inhibition panels. While these are single-concentration or limited panel screening results and do not constitute robust SAR, they provide a preliminary selectivity fingerprint that can be compared against the carboxamide analog (CID not associated with the same assays in publicly available records). The compound was tested in the Tox21/ToxCast high-throughput screening program as part of the DSSTox inventory (DTXSID40296763), though specific quantitative results are not extracted in a comparator format in public databases [1]. This regulatory-grade toxicity screening data, even if negative, provides a baseline toxicological profile that is absent for many non-DSSTox-listed analogs, reducing procurement risk for organizations requiring EPA CompTox-tracked compounds [1].

Bioactivity profiling PubChem BioAssay CYP450 inhibition Selectivity

4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile: Application Scenarios


CNS-Focused Screening Library Expansion

Based on its computed property profile (0 HBD, TPSA 50.09 Ų, XLogP3 2.90), this compound is well-suited for inclusion in CNS-oriented screening libraries. The nitrile group provides a hydrogen-bond acceptor without introducing hydrogen-bond donor capacity, a key requirement for passive blood-brain barrier penetration [1]. Procurement of this compound is justified when the screening objective requires a tetrahydrofuran-based scaffold with CNS MPO scores superior to the carboxamide analog (CAS 21863-83-2), which bears two HBDs and a higher TPSA (69.39 Ų) that may restrict CNS entry [1].

Entropy-Driven Binding Optimization

The gem-dimethyl substitution at C5 restricts the scaffold to a single rotatable bond (the aryl-C4 linkage), making this compound a candidate for fragment-based drug discovery programs where conformational pre-organization is valued. Compared to the more flexible 3-(4-chlorophenyl)tetrahydrofuran-3-carbonitrile (2 rotatable bonds) or β-(4-chlorophenyl)-γ-butyrolactone (3 rotatable bonds), the target compound is predicted to incur a lower entropic penalty upon target binding, a factor that may translate into improved ligand efficiency [2]. This rationale, however, is class-level inference pending experimental validation.

Nitrile-Based Synthetic Diversification

The nitrile functional group serves as a versatile synthetic handle, enabling transformation into carboxylic acids (via hydrolysis), primary amines (via reduction), tetrazoles (via [3+2] cycloaddition with azides), and amidoximes (via hydroxylamine addition) [3]. This multi-directional derivatization capacity surpasses that of the carboxamide analog, positioning the target compound as a superior core scaffold for generating diverse compound libraries from a single procurement event [3].

EPA DSSTox-Tracked Regulatory Toxicology

The target compound's inclusion in the EPA DSSTox inventory (DTXSID40296763) and PubChem BioAssay records provides a baseline toxicological and bioactivity data trail that is not available for many structural analogs [4]. For academic or industrial laboratories conducting research under EPA or OECD regulatory frameworks, procuring a DSSTox-listed compound reduces the data-generation burden for environmental safety assessments [4].

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